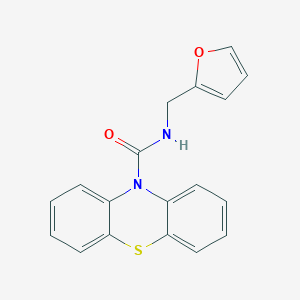

N-(2-furylmethyl)-10H-phenothiazine-10-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

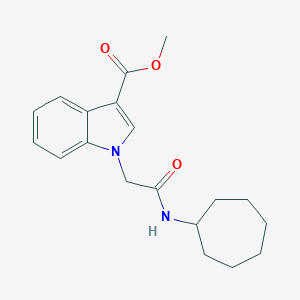

N-(furan-2-ylmethyl)phenothiazine-10-carboxamide is a chemical compound with the molecular formula C18H14N2O2S . It contains a total of 51 bonds, including 34 non-H bonds, 24 multiple bonds, 3 rotatable bonds, 1 double bond, 23 aromatic bonds, 1 five-membered ring, 4 six-membered rings, 2 ten-membered rings, 1 urea (-thio) derivative, and 1 sulfide .

Synthesis Analysis

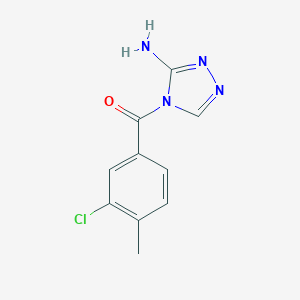

Some furan/thiophene-2-carboxamide derivatives were prepared from acyl chlorides and heterocyclic amine derivatives with good yields . The synthetic route was employed and their chemical structures were confirmed using different spectroscopic methods including IR, 1 H NMR, 13 C NMR, and elemental analysis .Molecular Structure Analysis

The molecular structure of N-(furan-2-ylmethyl)phenothiazine-10-carboxamide was elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . The dihedral angle between furan and pyridine rings is 73.52 (14)° .Chemical Reactions Analysis

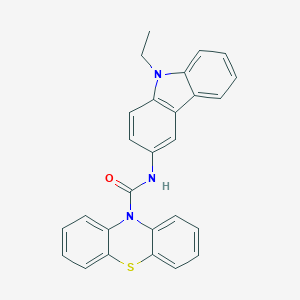

The compound N-(furan-2-ylmethyl)phenothiazine-10-carboxamide has been involved in various chemical reactions. For instance, a series of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives was designed and synthesized for developing novel indole scaffolds as anticancer agents targeting the epidemal growth factor receptor (EGFR) .Physical and Chemical Properties Analysis

The physical properties of N-(furan-2-ylmethyl)phenothiazine-10-carboxamide include a light yellow solid appearance and a melting point of 100–102 °C . The FT-IR (ATR) (cm −1) values are: 3286 NH (Amide), 1662 C=O (Amide I), 1530 C−N stretching vibration with the N−H bending vibration (Amide II), 2960–2870 (Alif. C–H) .Applications De Recherche Scientifique

Application in Dye-sensitized Solar Cells

Phenothiazine derivatives, including those with furan as a conjugated linker, have been synthesized and utilized in dye-sensitized solar cells (DSSCs). A study demonstrated that a derivative with furan showed a significant improvement in solar energy-to-electricity conversion efficiency by over 24% compared to reference cells. This highlights the potential of furan-containing phenothiazine derivatives in enhancing the performance of DSSCs and contributing to renewable energy technology development (Se Hun Kim et al., 2011).

Structural and Spectral Analyses

Structural and spectral analyses of phenothiazine derivatives, including those with furan linkers, have been conducted to explore their properties. One study detailed the structure determination of N,N’-(2,2’-dithiodi-o-phenylene)bis-(furan-2-carboxamide), highlighting its potential for antibacterial and antifungal activities, as well as its use as an antiseptic in cosmetics. The study used techniques like 1H NMR and single-crystal X-ray diffraction to characterize the molecular structure, providing insights into the compound's stability and interactions (S. Ö. Yıldırım et al., 2018).

Anticancer Agent Development

Research into N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives has shown promising results in developing novel anticancer agents targeting the epidemal growth factor receptor (EGFR). These compounds demonstrated potent anticancer activities against several EGFR high-expressed cancer cell lines, indicating their potential as EGFR inhibitors. Notably, some compounds exhibited low toxicity against normal cells, suggesting a therapeutic advantage for cancer treatment (Z. Lan et al., 2017).

Bio-imaging Applications

A phenoxazine-based fluorescent chemosensor incorporating a furan-2-carboxamide group has been developed for the discriminative detection of Cd2+ and CN− ions. This chemosensor has been applied successfully in bio-imaging within live cells and zebrafish, showcasing the utility of furan-2-carboxamide derivatives in environmental monitoring and biological research. Its high sensitivity and specificity for Cd2+ and CN− ions underpin its value in detecting and imaging these ions in biological systems (P. Ravichandiran et al., 2020).

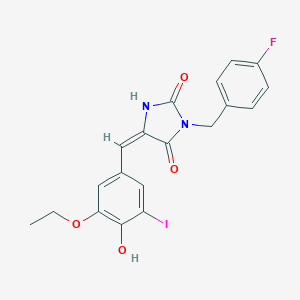

Influenza A Virus Inhibition

Furan-carboxamide derivatives have been identified as novel inhibitors of the lethal H5N1 influenza A virus, demonstrating the potential of furan-based compounds in antiviral research. A study highlighted the significant influence of the 2,5-dimethyl-substituted heterocyclic moiety on anti-influenza activity, with certain derivatives showing potent inhibitory effects against the H5N1 virus. This research opens avenues for developing new antiviral agents using furan-carboxamide scaffolds (Yu Yongshi et al., 2017).

Mécanisme D'action

While the exact mechanism of action for N-(furan-2-ylmethyl)phenothiazine-10-carboxamide is not explicitly stated in the retrieved papers, it’s worth noting that furan-2-carboxamide derivatives have been found to exhibit a wide range of biological and medicinal activities such as neuroprotective, antioxidant, anticancer, antifungal, antitumor, antibacterial, antitubercular, analgesic and/or diuretic, potential HLGP, HIV-1 and renin inhibitor, cytotoxic, and brain-penetrant inhibitors of trypanosoma brucei .

Orientations Futures

Propriétés

IUPAC Name |

N-(furan-2-ylmethyl)phenothiazine-10-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O2S/c21-18(19-12-13-6-5-11-22-13)20-14-7-1-3-9-16(14)23-17-10-4-2-8-15(17)20/h1-11H,12H2,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXCSKPGYAZOLMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)NCC4=CC=CO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-chloro-4-methylphenyl)-5-{[4-(4-morpholinyl)anilino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B480815.png)

![(5E)-1-(3-methoxyphenyl)-5-({[4-(morpholin-4-yl)phenyl]amino}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B480819.png)

![5-{[3-bromo-4-(4-morpholinyl)anilino]methylene}-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B480821.png)

![Methyl 4-[(Z)-[11-(4-methylsulfanylphenyl)-13-oxo-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-14-ylidene]methyl]benzoate](/img/structure/B480843.png)

![3-[(1-methyl-1H-indol-3-yl)methylene]-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B480852.png)

![5-[(2-Ethoxy-1-naphthyl)methylene]-3-phenylimidazolidine-2,4-dione](/img/structure/B480873.png)

![2-{[6-Amino-9-(2-phenoxyethyl)-9H-purin-8-yl]-thio}propanoic acid](/img/structure/B480874.png)

![1-(4-bromophenyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2,5-pyrrolidinedione](/img/structure/B480909.png)

![3-[(3,5-Dimethylpyrazol-1-yl)methyl]-1-(4-ethylphenyl)pyrrolidine-2,5-dione](/img/structure/B480910.png)

![3-{2,7-DIMETHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLIN-5-YL}BENZENE-1,2-DIOL](/img/structure/B480955.png)